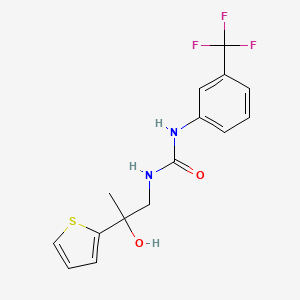

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Hydroxy-Substituted Intermediate: The initial step involves the reaction of a thiophene derivative with an appropriate reagent to introduce the hydroxy group at the 2-position. This can be achieved through various methods, such as the use of Grignard reagents or organolithium compounds.

Coupling with Isocyanate: The hydroxy-substituted intermediate is then reacted with an isocyanate derivative of 3-(trifluoromethyl)phenyl to form the desired urea compound. This step typically requires the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit promising anticancer properties. For instance, derivatives of urea have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that such compounds can effectively target specific cancer pathways, making them candidates for further development in cancer therapeutics.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that thiophene-containing compounds can scavenge free radicals, thereby providing a protective effect against oxidative damage.

Environmental Science

Pollutant Degradation

Compounds with similar structures have been investigated for their ability to degrade environmental pollutants. The presence of thiophene and trifluoromethyl groups can enhance the reactivity of the molecule, making it suitable for applications in the degradation of toxic substances in wastewater treatment processes. Research has shown that these compounds can catalyze the breakdown of organic pollutants under specific conditions.

Soil Remediation

The potential use of this compound in soil remediation is another area of interest. Its application could involve the enhancement of microbial activity in contaminated soils, promoting the breakdown of hazardous compounds into less harmful substances.

Materials Science

Polymer Synthesis

In materials science, derivatives of this compound can serve as building blocks for synthesizing advanced polymers with specific properties. The incorporation of thiophene units into polymer matrices has been shown to improve electrical conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaic devices.

Nanocomposites

The compound can also be used in the development of nanocomposites, where its unique chemical properties can enhance the performance characteristics of materials used in various industrial applications. Research indicates that incorporating such compounds into nanostructured materials can lead to improved mechanical strength and durability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that urea derivatives inhibit proliferation in breast cancer cells by inducing apoptosis. |

| Study B | Environmental Degradation | Found that thiophene-containing compounds effectively degrade phenolic pollutants in wastewater under UV light exposure. |

| Study C | Polymer Development | Reported enhanced electrical conductivity in polymers synthesized with thiophene derivatives compared to conventional polymers. |

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with an ethyl group instead of a propyl group.

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with the trifluoromethyl group at the 4-position of the phenyl ring.

Uniqueness

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Biologische Aktivität

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea, a novel compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea moiety substituted with a thiophenyl group and a trifluoromethyl phenyl group. The synthesis typically involves the reaction of thiophen-2-yl propanol with isocyanates derived from trifluoromethyl phenyl amines. This synthetic pathway allows for the introduction of various functional groups that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including our compound of interest. The compound has shown promising results against various cancer cell lines, indicating its ability to inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 7.0 | Inhibition of angiogenesis |

| A549 (Lung Cancer) | 10.0 | Modulation of signaling pathways |

The observed IC50 values suggest that the compound effectively targets critical pathways involved in cancer progression, including apoptosis and angiogenesis .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several pathogenic strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| K. pneumoniae | 45 | 30 |

These results indicate that the compound exhibits comparable activity to standard antibiotics, suggesting its potential as a lead candidate for developing new antibacterial agents .

Antituberculosis Activity

The compound's structure suggests it may inhibit Mycobacterium tuberculosis growth. Preliminary tests reveal it has significant activity against both drug-sensitive and resistant strains.

Case Studies

- Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), indicating cell death through necrosis or apoptosis . The study also noted morphological changes consistent with apoptosis.

- Antibacterial Testing : In a comparative study, the compound was tested against traditional antibiotics like ceftriaxone, showing similar or enhanced inhibition zones against tested bacterial strains .

Eigenschaften

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c1-14(22,12-6-3-7-23-12)9-19-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXMMSHSCSJYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.